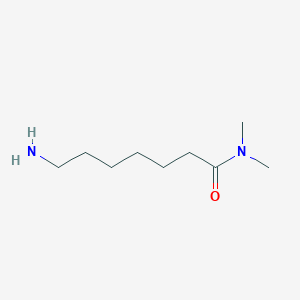

7-amino-N,N-dimethylheptanamide

Description

7-Amino-N,N-dimethylheptanamide (CAS: N/A; molecular formula: C₉H₂₀N₂O) is a synthetic amide derivative characterized by a seven-carbon aliphatic chain with an amino group (-NH₂) at the terminal carbon and dimethylamide (-N(CH₃)₂) at the opposite end. This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmacologically active molecules and functionalized polymers. Its hydrochloride salt form (this compound hydrochloride) is commercially available, with suppliers such as Shanghai FWD Chemicals Co., Ltd., offering quantities ranging from 50 mg to 500 mg .

Properties

CAS No. |

1017051-98-7 |

|---|---|

Molecular Formula |

C9H20N2O |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

7-amino-N,N-dimethylheptanamide |

InChI |

InChI=1S/C9H20N2O/c1-11(2)9(12)7-5-3-4-6-8-10/h3-8,10H2,1-2H3 |

InChI Key |

OHIRNYDFJJJRLU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CCCCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and maintain the reaction environment .

Industrial Production Methods: Industrial production of 7-amino-N,N-dimethylheptanamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 7-amino-N,N-dimethylheptanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amides or amines.

Scientific Research Applications

7-amino-N,N-dimethylheptanamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of 7-amino-N,N-dimethylheptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the dimethylamino group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

N,N-Dimethylhexanamide, N,N-Dimethylheptanamide, and N,N-Dimethyloctanamide

These homologues differ in carbon chain length (C6, C7, and C8, respectively). Studies on skin penetration enhancement (Table 1) reveal that increasing chain length correlates with enhanced permeability up to octanamide (C8), after which efficacy plateaus. Notably, N,N-dimethylheptanamide (C7) exhibits an enhancement ratio of 1.9 g, intermediate between hexanamide (1.4 g) and octanamide (2.6 g) .

Table 1: Penetration Enhancement Properties of N,N-Dimethylalkylamides

| Compound | Carbon Chain Length | Enhancement Ratio (g) |

|---|---|---|

| N,N-Dimethylhexanamide | 6 | 1.4 |

| N,N-Dimethylheptanamide | 7 | 1.9 |

| N,N-Dimethyloctanamide | 8 | 2.6 |

Key Insight: The optimal chain length for transdermal delivery is C8, suggesting that this compound (C7) may require structural modifications for comparable efficacy.

7-Amino-N-Hydroxyheptanamide

This analogue replaces the dimethylamide group with a hydroxyamide (-NHOH). With a molecular weight of 160.214 g/mol (C₇H₁₆N₂O₂), it is lighter and more polar than this compound. Its formal charge of 0 and lack of chiral centers simplify synthetic applications, though its biological roles remain underexplored .

N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc)

Simpler amides like DMF (C3) and DMAc (C4) are widely used as polar aprotic solvents and reagents in organic synthesis. Unlike this compound, they lack extended carbon chains and terminal amino groups, limiting their utility in drug delivery but enhancing their versatility in reactions such as formylation and carbonylation .

Antimicrobial Activity

N,N-Dimethylheptanamide (non-amino variant) demonstrates antibacterial activity against aquaculture pathogens, as identified in ethyl acetate extracts of Beijerinckia fluminensis .

Commercial and Practical Considerations

This compound hydrochloride is priced at €565.00/50 mg, reflecting its niche application . Comparatively, N,N-dimethylheptanamide (non-amino) is likely cheaper but lacks the amino group’s reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.